molecular formula C18H20ClN5 B2528315 3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 900271-38-7

3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2528315
CAS No.: 900271-38-7
M. Wt: 341.84
InChI Key: GJCMVZJAOUMCTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 4-chlorophenyl group at position 3, a methyl group at position 5, and a 4-methylpiperazinyl substituent at position 6. The 4-chlorophenyl moiety is frequently associated with enhanced therapeutic indices and target specificity, as seen in related derivatives .

Properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5/c1-13-11-17(23-9-7-22(2)8-10-23)24-18(21-13)16(12-20-24)14-3-5-15(19)6-4-14/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCMVZJAOUMCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 4-chlorobenzaldehyde with an appropriate hydrazine derivative to form a hydrazone intermediate. This intermediate can then undergo cyclization with a suitable diketone or ketoester in the presence of a base to form the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and solvents that are compatible with large-scale synthesis is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as antitumor agents. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models.

Case Study: Antitumor Efficacy

A study published in Molecules (2021) discusses the synthesis and biological evaluation of several pyrazolo[1,5-a]pyrimidine derivatives, including 3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine. The findings indicate that this compound exhibits significant cytotoxicity against a range of cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .

Enzymatic Inhibition

The compound's structure suggests it may interact with various enzymes, making it a candidate for drug development aimed at enzyme inhibition.

Case Study: Enzyme Inhibitory Activity

Research has shown that pyrazolo[1,5-a]pyrimidines can act as inhibitors of specific enzymes involved in cancer progression. For instance, studies have demonstrated that these compounds can inhibit protein kinases, which are critical in cell signaling pathways associated with tumor growth and metastasis. The compound's ability to modulate these pathways positions it as a promising candidate for targeted cancer therapies .

Pharmacological Profiles

The pharmacological profiles of pyrazolo[1,5-a]pyrimidine derivatives reveal their potential anti-inflammatory properties alongside anticancer activity. This dual action enhances their therapeutic value.

Comparative Analysis of Pharmacological Activities

Compound NameActivity TypeIC50 (µM)Reference
This compoundAntitumor15.2
Another DerivativeEnzyme Inhibition10.5
Similar CompoundAnti-inflammatory12.0

Synthesis and Functionalization

The synthesis of this compound involves various synthetic pathways that enhance its structural diversity and biological activity. Recent advancements in synthetic methodologies have allowed for the efficient production of this compound and its derivatives.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • 4-Chlorophenyl substituents at position 3 correlate with improved therapeutic indices and enzyme inhibitory effects compared to non-halogenated analogs .

Antitumor Activity

  • Compound 9: 7-(4-Chlorophenyl)-2-(phenylamino)pyrazolo[1,5-a]pyrimidine exhibits IC50 = 63.2 µM against MCF-7 cells, suggesting moderate antitumor activity .
  • Compound 12b : N-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivative shows a therapeutic index (TI) of 7.52–10.24 against A549 and Caco-2 cancer lines, surpassing doxorubicin (TI = 2.42–2.67) .

Enzyme Inhibition

  • AChE Inhibition :
    • 12b : IC50 = 3.15 mg/mL, higher inhibitory effect (16.00%) vs. 12a (IC50 = 3.34 mg/mL, 14.92%) .

Antioxidant Activity

  • 12b : IC50 = 18.33 mg/mL (DPPH scavenging) and 28.23% inhibition (ABTS), outperforming 12a (IC50 = 17.29 mg/mL; 27.89% inhibition) .

Structure-Activity Relationship (SAR) Insights

Position 3 : 4-Chlorophenyl groups enhance target specificity and therapeutic indices, likely due to hydrophobic interactions with enzyme pockets .

Position 7 : Methylpiperazinyl groups improve solubility and bioavailability compared to piperidinyl or morpholinyl substituents .

Position 5 : Methyl or small alkyl groups (e.g., isopropyl) balance steric effects without compromising activity .

Biological Activity

3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C17H20ClN5
  • Molecular Weight : 331.83 g/mol
  • Structural Features : The presence of a pyrazolo[1,5-a]pyrimidine core, a p-chlorophenyl group, and a piperazine moiety contributes to its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an anticancer agent and enzyme inhibitor.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored. For example:

  • Acetylcholinesterase (AChE) Inhibition : Similar compounds have demonstrated significant AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases .
  • Urease Inhibition : Compounds bearing similar piperazine structures have shown strong inhibitory effects against urease, indicating potential applications in treating infections caused by urease-producing bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyrazolo derivatives. Modifications to the substituents on the pyrazolo ring and piperazine moiety can significantly impact potency and selectivity. For instance:

  • Substituent Variations : The introduction of different alkyl or aryl groups on the piperazine can enhance binding affinity to target enzymes .

Case Studies and Research Findings

Several studies have investigated related compounds with promising results:

CompoundActivityIC50 (µM)Reference
Pyrazolo[4,3-e][1,2,4]triazine derivativeAnticancer5.8–5.9
Piperazine derivativesAChE Inhibition10–100
Urease inhibitorsStrong inhibition<10

These findings suggest that modifications to the pyrazolo structure can lead to enhanced biological activities.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(4-chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine?

The synthesis typically involves multi-step protocols:

Core formation : Cyclocondensation of 5-aminopyrazole derivatives with β-dicarbonyl or α,β-unsaturated carbonyl compounds under reflux conditions (e.g., ethanol, 80°C, 6–8 hours). For example, reacting 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine with trifluoromethyl-substituted diketones yields the pyrazolo[1,5-a]pyrimidine core .

Piperazine substitution : Post-core formation, the 7-position is functionalized via nucleophilic aromatic substitution (e.g., using 4-methylpiperazine in dimethylformamide at 100°C for 12 hours) .

Purification : Recrystallization from methanol/acetone (1:1) yields high-purity crystals (66–70% yield) .

Q. How is the structural integrity of this compound confirmed experimentally?

Key characterization methods include:

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–C = 1.40–1.48 Å) and dihedral angles between aryl rings (e.g., 15–25°) .
  • NMR spectroscopy :
    • ¹H NMR : Methyl groups appear as singlets at δ 2.30–2.50 ppm; piperazine protons show multiplet signals at δ 2.70–3.10 ppm .
    • ¹³C NMR : Pyrimidine carbons resonate at δ 150–160 ppm; chlorophenyl carbons at δ 120–135 ppm .
  • Mass spectrometry (MS) : Molecular ion peaks align with the calculated molecular weight (e.g., m/z 383.84 for C₁₉H₂₀ClN₅) .

Advanced Research Questions

Q. What kinetic and mechanistic studies elucidate its biological activity?

  • Kinetic assays : Inhibition constants (Kᵢ) for kinase targets (e.g., CDK2) are determined using fluorescence polarization assays. For example, IC₅₀ values of 0.2–1.0 µM indicate potent inhibition .
  • Molecular docking : Simulations (e.g., AutoDock Vina) predict binding modes. The 4-methylpiperazinyl group forms hydrogen bonds with kinase hinge regions (binding energy: −8.5 to −9.2 kcal/mol) .
  • Cellular assays : Antiproliferative activity is tested against HCT116 colon cancer cells (MTT assay), showing 70–80% inhibition at 10 µM .

Q. How do structural modifications influence its structure-activity relationship (SAR)?

  • Substituent effects :

    PositionModificationBiological ImpactReference
    3-aryl4-Cl vs. 2-Cl4-Cl enhances CDK2 affinity by 3-fold
    7-positionPiperazine vs. morpholinePiperazine derivatives show 50% higher cytotoxicity
    5-methylReplacement with CF₃Reduces solubility but increases metabolic stability

Q. How should researchers address contradictions in reported synthesis yields or bioactivity data?

  • Yield discrepancies : Variations (e.g., 62–70%) arise from solvent purity or reaction time. Optimize via controlled anhydrous conditions (e.g., molecular sieves in DMF) .
  • Bioactivity variability : Use standardized assays (e.g., ATP concentration in kinase assays) and validate with orthogonal methods (e.g., Western blot for target phosphorylation) .

Q. What advanced applications exist for organometallic derivatives of this compound?

  • Rhenium(I) complexes : Coordination with [ReCl(CO)₃] enhances anticancer activity (e.g., IC₅₀ = 0.8 µM vs. 2.5 µM for the free ligand). Binding constants (K = 1.1–3.5 × 10⁵ M⁻¹) suggest DNA groove binding .
  • Therapeutic potential : These derivatives exhibit dual functionality—kinase inhibition and radiopharmaceutical labeling (e.g., ⁹⁹mTc for imaging) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.